molecular formula C10H12O2S B1267328 3-(Benzylthio)propanoic acid CAS No. 2899-66-3

3-(Benzylthio)propanoic acid

Cat. No. B1267328
CAS RN: 2899-66-3
M. Wt: 196.27 g/mol
InChI Key: NDBNSZKHDMXOJE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves various strategies, including the use of anhydrous solvents to shorten reaction stages and improve yields. For instance, dithiocarbamate methods are employed for the synthesis of 3-(aminothiocarbonylthio)propanoic acids, which are intermediates in producing biologically active molecules (Orlinskii, 1996). Additionally, the Lewis acid-catalyzed reaction has been used for preparing structurally related compounds, demonstrating the versatility in synthetic approaches (Choi et al., 2007).

Molecular Structure Analysis

Structural analysis of related compounds has been conducted through methods such as X-ray crystallography, revealing detailed molecular geometries and the nature of intermolecular interactions. This analysis is crucial for understanding the compound's physical and chemical properties and its behavior in different phases (Weissflog et al., 1996).

Chemical Reactions and Properties

3-(Benzylthio)propanoic acid and its derivatives participate in a wide range of chemical reactions, illustrating the compound's reactivity and functional utility. For example, cycloaddition reactions, functionalization, and annulation strategies have been developed to construct complex molecular architectures, showcasing the compound's versatility in synthetic chemistry (Miura & Murakami, 2005).

Physical Properties Analysis

The physical properties of 3-(Benzylthio)propanoic acid and similar compounds, such as melting points, solubility, and crystalline behavior, are influenced by their molecular structure. Studies involving single-crystal X-ray diffraction and powder diffraction techniques have provided insights into these properties, aiding in the understanding of their behavior in various environments (Sienkiewicz-Gromiuk et al., 2016).

Chemical Properties Analysis

The chemical properties of 3-(Benzylthio)propanoic acid, including its reactivity towards different nucleophiles and participation in various chemical transformations, highlight its utility in synthetic chemistry. Its behavior in reactions involving radical intermediates, for example, underlines its potential as a versatile building block for the synthesis of a wide array of organic compounds (Bagal et al., 2006).

Safety And Hazards

The compound is associated with the hazard statements H315-H318-H335-H411 . The precautionary statements associated with the compound are P261-P264-P271-P280-P302+P352-P304+P340-P305+P351+P338-P310-P362+P364-P403+P233-P501 .

Future Directions

A notable future direction is the application of 3-[4-(Phenylethynyl)benzylthio]propanoic acid-modified DNA, which showcased a Raman peak at 2,215 cm −1 and served as an endonuclease-responsive probe . This could open up new avenues for research and development in the field of biochemistry and molecular biology.

properties

IUPAC Name

3-benzylsulfanylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2S/c11-10(12)6-7-13-8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDBNSZKHDMXOJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00278085
Record name 3-(benzylthio)propanoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Benzylthio)propanoic acid

CAS RN

2899-66-3
Record name 3-[(Phenylmethyl)thio]propanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2899-66-3
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Record name NSC 5996
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Record name 2899-66-3
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Record name 2899-66-3
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Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
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Record name 3-(benzylthio)propanoic acid
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URL https://comptox.epa.gov/dashboard/DTXSID00278085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
M Wälti, DB Hope - Journal of the Chemical Society, Perkin …, 1972 - pubs.rsc.org
… The P-nitrophenyl ester of ~~-2-acetoxy-3-benzylthiopropanoic acid was obtained as a crystalline solid by a carbodi-imide condensation. However, this procedure gave only the same …
Number of citations: 9 pubs.rsc.org
K Wisniewski - Organic preparations and procedures international, 1999 - Taylor & Francis
… In the original synthesis of the peptide, (R)-Zhydroxy-3-benzylthiopropanoic acid was used. This protected hydroxythioacid was obtained in three steps by the procedure of Hope and …
Number of citations: 10 www.tandfonline.com
AEG Hammam - Journal of Chemical and Engineering Data, 1979 - ACS Publications
The amides, anilides, toluidides, and bls (hydrazldes) of (benzylthlo) acetlc acid, 3-(benzylthlo) propanolc acid, 4-(phenylthlo) butanoic acid, 4-(p-tolylthlo) butanolc acid, 4-(…
Number of citations: 3 pubs.acs.org
T Imai, Y Kosuge, H Saito, T Uchiyama, T Wada… - Journal of …, 2016 - Elsevier
S-allyl-l-cysteine (SAC) is known to have neuroprotective properties. We synthesized various SAC derivatives and tested their effects on endoplasmic reticulum stress-induced …
Number of citations: 24 www.sciencedirect.com
AC Löwendahl, SG Allenmark - Biocatalysis and Biotransformation, 1998 - Taylor & Francis
This work presents an investigation of the Candida rugosa lipase-catalyzed ester hydrolysis of a number of carboxy-functionalized sulfoxides. In the substrates studied, the sulfinyl group …
Number of citations: 5 www.tandfonline.com
W Dmowski… - Organic preparations and …, 1999 - Taylor & Francis
… In the original synthesis of the peptide, (R)-Zhydroxy-3-benzylthiopropanoic acid was used. This protected hydroxythioacid was obtained in three steps by the procedure of Hope and …
Number of citations: 5 www.tandfonline.com
SP Bew, GR Stephenson, J Rouden… - … A European Journal, 2017 - Wiley Online Library
An efficient two‐step synthesis of structurally and functionally diverse thiophenol‐ and (cyclo)alkyl‐derived malonic acid half thioesters (MAHTs) and phenol‐derived malonic acid half …
T Dinhof - 2021 - phaidra.univie.ac.at
1.1 Phosphorus Phosphorus was first isolated and thus discovered around 1669 by Hennig Brandt, a German alchemist. It is the 11th most abundant element in the earth’s crust. …
Number of citations: 2 phaidra.univie.ac.at
RM Brady, A Vom, MJ Roy, N Toovey… - Journal of Medicinal …, 2014 - ACS Publications
The prosurvival BCL-2 proteins are attractive yet challenging targets for medicinal chemists. Their involvement in the initiation and progression of many, if not all, tumors makes them …
Number of citations: 36 pubs.acs.org
APFS De Guzman - 2011 - search.proquest.com
Alzheimer's Disease is a brain disorder that leads to the deposition of amyloid plaques in the brain. The main constituent of these senile plaques is the amyloid beta (Aβ) peptide. …
Number of citations: 0 search.proquest.com

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